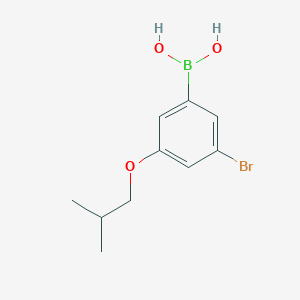

Acide 3-bromo-5-isobutoxyphénylboronique

Vue d'ensemble

Description

3-Bromo-5-isobutoxyphenylboronic acid is a specialized organic compound characterized by the presence of a bromine atom, an isobutoxy group, and a boronic acid functional group on a phenyl ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

Bromination and Boronic Acid Formation: The synthesis typically begins with the bromination of 5-isobutoxyphenol to produce 3-bromo-5-isobutoxyphenol. This intermediate is then converted to the boronic acid derivative through a boronation reaction using reagents like bis(pinacolato)diboron in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient conversion.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction is a key application of 3-bromo-5-isobutoxyphenylboronic acid, where it couples with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form phenolic derivatives or reduction to produce corresponding boronic esters.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Solvents: Organic solvents like toluene or tetrahydrofuran (THF) are often employed.

Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Phenolic Derivatives: From oxidation reactions.

Boronic Esters: From reduction reactions.

Applications De Recherche Scientifique

3-Bromo-5-isobutoxyphenylboronic acid finds extensive use in scientific research across various fields:

Chemistry: It is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and drug candidates.

Industry: Its applications extend to material science, where it is used in the creation of advanced materials and polymers.

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-5-isobutoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The 3-Bromo-5-isobutoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid is transferred from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by 3-Bromo-5-isobutoxyphenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c for stability .

Result of Action

The result of the action of 3-Bromo-5-isobutoxyphenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of 3-Bromo-5-isobutoxyphenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is stable in an inert atmosphere and should be stored at temperatures between 2-8°C . These conditions help maintain the compound’s efficacy and stability.

Comparaison Avec Des Composés Similaires

3-Fluoro-5-isopropoxyphenylboronic Acid: Similar structure but with a fluorine atom instead of bromine.

3-Formylphenylboronic Acid: Contains a formyl group instead of the isobutoxy group.

Uniqueness: 3-Bromo-5-isobutoxyphenylboronic acid is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency sets it apart from other phenylboronic acids.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3-Bromo-5-isobutoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound contains a bromine atom and an isobutoxy group, which may influence its reactivity and interactions with biological targets.

Biological Activity

Mechanisms of Action

The biological activity of 3-Bromo-5-isobutoxyphenylboronic acid primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which is a critical feature for their role in biochemical sensing applications, particularly in glucose monitoring systems.

Enzyme Inhibition

Research indicates that phenylboronic acids can act as inhibitors for various enzymes. For example, studies have shown that certain phenylboronic acids inhibit urease activity, with varying degrees of effectiveness depending on the specific structure and substituents on the boronic acid moiety. The inhibition mechanism typically involves binding to the enzyme's active site, thereby preventing substrate access.

Cellular Effects

The compound has been observed to influence cellular signaling pathways. For instance, it can modulate pathways involving phosphatidylinositol and calcium signaling, which are crucial for various cellular functions including proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits urease and possibly other enzymes through competitive binding |

| Cellular Signaling | Modulates phosphatidylinositol-calcium signaling pathways |

| Glucose Sensing | Functions as a glucose binder through reversible covalent interactions |

1. Urease Inhibition Study

In a study examining the inhibitory effects of various boronic acids on urease from pigeonpea seeds, 3-Bromo-5-isobutoxyphenylboronic acid was found to exhibit competitive inhibition. The potency of inhibition was assessed across different pH levels, revealing that the compound's effectiveness varies significantly with environmental conditions.

2. Glucose Monitoring Applications

Phenylboronic acids have been explored as alternatives to enzyme-based glucose sensors due to their ability to bind glucose reversibly. In vitro studies demonstrated that 3-Bromo-5-isobutoxyphenylboronic acid could effectively track glucose fluctuations in blood plasma samples, showcasing its potential utility in continuous glucose monitoring systems.

Research Findings

Recent investigations into the solubility and stability of phenylboronic compounds indicate that structural modifications can significantly impact their biological efficacy. For instance, the presence of the isobutoxy group in 3-Bromo-5-isobutoxyphenylboronic acid enhances its solubility in aqueous environments compared to other phenylboronic acids without such substituents.

Table 2: Solubility Data of Phenylboronic Compounds

| Compound | Solubility (mg/mL) |

|---|---|

| 3-Bromo-5-isobutoxyphenylboronic acid | 25 |

| Phenylboronic acid | 15 |

| 4-Bromophenylboronic acid | 20 |

Propriétés

IUPAC Name |

[3-bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGHRDWYMOJQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681564 | |

| Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918904-39-9 | |

| Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.